molecular formula C9H6ClNO B576294 3-Cyano-4-methylbenzoyl chloride CAS No. 175215-03-9

3-Cyano-4-methylbenzoyl chloride

Cat. No.: B576294
CAS No.: 175215-03-9
M. Wt: 179.603
InChI Key: GULHMKRRHGBEPZ-UHFFFAOYSA-N
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Description

3-Cyano-4-methylbenzoyl chloride (CAS 175215-03-9) is a versatile benzoyl chloride derivative of high interest in advanced organic synthesis and medicinal chemistry research. With the molecular formula C9H6ClNO and a molecular weight of 179.60 , this compound integrates two highly reactive functional groups: an acyl chloride and a nitrile. The acyl chloride group (-COCl) is a well-known high-energy intermediate that readily undergoes nucleophilic acyl substitution reactions . This makes the compound a prime candidate for synthesizing a wide array of derivatives, including amides through reactions with amines , and esters via reactions with alcohols . Furthermore, it can participate in Friedel-Crafts acylation reactions to form ketones, a fundamental step in constructing complex aromatic molecular architectures . The presence of the electron-withdrawing cyano (nitrile) group on the benzene ring significantly influences the electronic properties of the molecule and offers a handle for further chemical transformation, for instance, into carboxylic acids, amidines, or tetrazoles. Chlorine-containing compounds, particularly those with aromatic rings, are of immense importance in pharmaceutical development, with more than 250 FDA-approved drugs featuring chlorine atoms . Researchers can leverage this compound as a critical precursor in the synthesis of novel heterocyclic compounds for screening as diverse biological agents. This product is intended For Research Use Only and is strictly not for personal, medicinal, or household use. Proper handling procedures are essential, as acyl chlorides are typically moisture-sensitive and react with water.

Properties

CAS No.

175215-03-9

Molecular Formula

C9H6ClNO

Molecular Weight

179.603

IUPAC Name

3-cyano-4-methylbenzoyl chloride

InChI

InChI=1S/C9H6ClNO/c1-6-2-3-7(9(10)12)4-8(6)5-11/h2-4H,1H3

InChI Key

GULHMKRRHGBEPZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)Cl)C#N

Synonyms

Benzoyl chloride, 3-cyano-4-methyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Comparison with p-Chlorobenzoyl Chloride ():
The compound p-chlorobenzoyl chloride (used in ) shares the benzoyl chloride backbone but substitutes a chloro (-Cl) group at the para position. Key differences include:

  • Electron Effects: The cyano group in 3-cyano-4-methylbenzoyl chloride is a stronger electron-withdrawing group than chlorine, increasing the carbonyl’s electrophilicity and reaction rate with nucleophiles.
  • Stability: Chlorine’s moderate electron-withdrawing nature may enhance stability during storage compared to the more polar cyano group, which could increase hygroscopicity.

Table 1: Comparative Properties of Benzoyl Chloride Derivatives

Property This compound* p-Chlorobenzoyl Chloride ()
Substituents -CN (3), -CH₃ (4) -Cl (para)
Electrophilicity High (due to -CN) Moderate (due to -Cl)
Melting Point Not reported 281–282°C (decomp)
Yield in Synthesis Not reported 70% (amide formation)
Key Applications Acylation of amines/heterocycles Synthesis of indole derivatives

*Hypothetical data inferred from structural analogs.

Analytical Characterization

Mass spectrometry (MS) and elemental analysis are critical for validating benzoyl chloride derivatives. For example, p-chlorobenzoyl chloride derivatives () exhibit characteristic molecular ion peaks (e.g., m/z 378 [M⁺]) and fragmentation patterns (e.g., m/z 239 base peak). The cyano group in this compound would likely produce distinct MS fragments due to its electron-deficient nature, such as cyano-related ions (e.g., m/z 26–28 for -CN). High-resolution mass spectrometry (HRMS) would further confirm its molecular formula (e.g., C₁₀H₆ClNO for this compound) .

Q & A

Basic: What are the optimal synthetic routes for 3-cyano-4-methylbenzoyl chloride in laboratory settings?

The most reliable method involves reacting 3-cyano-4-methylbenzoic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction typically proceeds at 70–80°C for 4–6 hours, followed by distillation to isolate the product. Alternative chlorinating agents like oxalyl chloride may require catalytic dimethylformamide (DMF) to enhance reactivity .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., cyano at C3, methyl at C4) and assess purity.
  • IR Spectroscopy : To identify stretching frequencies for C≡N (~2240 cm⁻¹) and C=O (~1770 cm⁻¹).
  • Mass Spectrometry (EI/ESI) : To verify molecular weight (MW: 179.6 g/mol) and fragmentation patterns .

Advanced: How can researchers resolve discrepancies in NMR data caused by tautomerism or dynamic effects in derivatives of this compound?

Variable-temperature NMR studies can mitigate dynamic effects by stabilizing conformers. For tautomerism, computational methods like density functional theory (DFT) can predict dominant tautomeric forms. Cross-validation with X-ray crystallography (e.g., using SHELX programs for structure refinement) is recommended for unambiguous assignments .

Advanced: What computational methods are effective in predicting the electrophilic reactivity of this compound?

DFT calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify reactive sites. The cyano group withdraws electron density, enhancing electrophilicity at the carbonyl carbon. Fukui indices may further quantify susceptibility to nucleophilic attack .

Basic: What safety protocols are critical when handling this compound?

  • Controlled Atmosphere : Use inert gas (N₂/Ar) to prevent hydrolysis.
  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods.
  • Waste Disposal : Quench residual acyl chloride with ice-cold sodium bicarbonate before disposal .

Advanced: How can reaction conditions be optimized for amide bond formation using this compound?

  • Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) minimizes side reactions.
  • Base Choice : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) enhances nucleophilicity of amines.
  • Stoichiometry : Maintain a 1:1.2 molar ratio (acyl chloride:amine) to ensure complete conversion .

Advanced: How can low yields in nucleophilic aromatic substitution (NAS) reactions with this compound be addressed?

  • Catalysis : Use Lewis acids (e.g., AlCl₃) to activate the chloride leaving group.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states.
  • Temperature : Elevated temperatures (80–100°C) accelerate NAS kinetics .

Advanced: What strategies are effective for designing bioactive derivatives of this compound?

  • Functional Group Addition : Introduce electron-withdrawing groups (e.g., -NO₂) at C5 to enhance electrophilicity.
  • Hybrid Molecules : Conjugate with heterocycles (e.g., thiazoles) via amide linkages for antimicrobial activity screening.
  • Structure-Activity Relationship (SAR) : Use molecular docking to prioritize derivatives with high binding affinity to target enzymes .

Basic: What purification methods are recommended for isolating this compound?

  • Distillation : Short-path distillation under reduced pressure (1–5 mmHg) to avoid thermal decomposition.
  • Column Chromatography : Use silica gel with hexane:ethyl acetate (9:1) for small-scale purification.
  • Recrystallization : Not typically advised due to reactivity with protic solvents .

Advanced: How can researchers validate the absence of hydrolyzed byproducts (e.g., benzoic acid derivatives) in synthesized batches?

  • TLC Monitoring : Use iodine staining or UV visualization to detect polar impurities.
  • Quantitative NMR (qNMR) : Compare integration ratios of acyl chloride protons (~δ 8.5 ppm) with degradation products.
  • HPLC-MS : Employ reverse-phase columns (C18) with acetonitrile/water gradients for high-resolution separation .

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